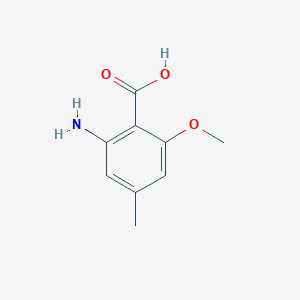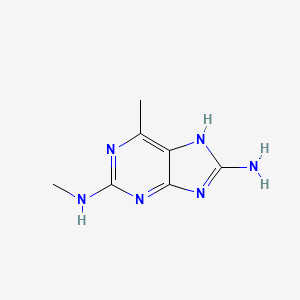
N2,6-Dimethyl-3H-purine-2,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,6-Dimethyl-3H-purine-2,8-diamine is a purine derivative with the molecular formula C7H10N6 and a molecular weight of 178.20 g/mol . This compound is part of the purine family, which is known for its significant role in various biological processes, including the synthesis of nucleotides and nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,6-Dimethyl-3H-purine-2,8-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-diaminopurine with methylating agents to introduce the dimethyl groups at the N2 and 6 positions . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N2,6-Dimethyl-3H-purine-2,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen or alkyl groups replace hydrogen atoms on the purine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) and alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
N2,6-Dimethyl-3H-purine-2,8-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleotide synthesis and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Wirkmechanismus
The mechanism of action of N2,6-Dimethyl-3H-purine-2,8-diamine involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis, which is particularly useful in anticancer and antiviral therapies . The pathways involved include the folate pathway and other purine metabolism pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diaminopurine: A precursor in the synthesis of N2,6-Dimethyl-3H-purine-2,8-diamine.
8-Azaguanine: Another purine derivative with similar biological activities.
6-Mercaptopurine: Used in the treatment of leukemia and has a similar mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at the N2 and 6 positions enhance its stability and bioactivity compared to other purine derivatives .
Eigenschaften
Molekularformel |
C7H10N6 |
|---|---|
Molekulargewicht |
178.20 g/mol |
IUPAC-Name |
2-N,6-dimethyl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C7H10N6/c1-3-4-5(12-6(8)11-4)13-7(9-2)10-3/h1-2H3,(H4,8,9,10,11,12,13) |
InChI-Schlüssel |
UUWOEGREHHFZGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)NC)N=C(N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


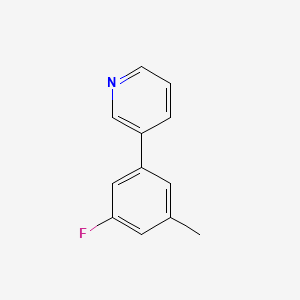
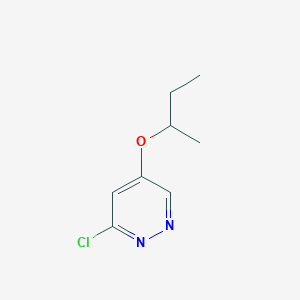
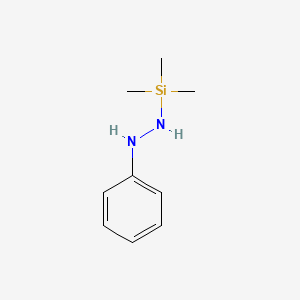
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
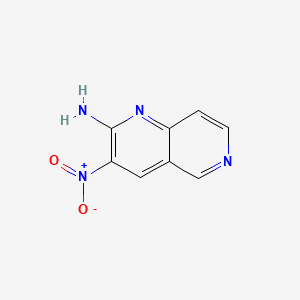
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
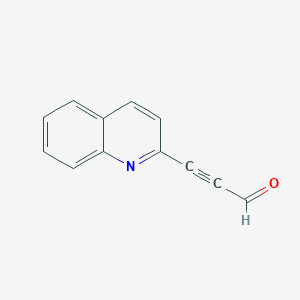
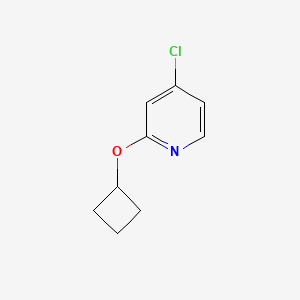

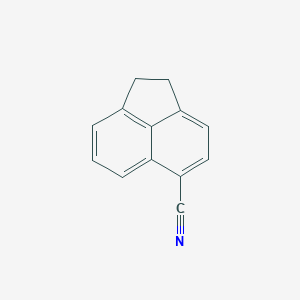
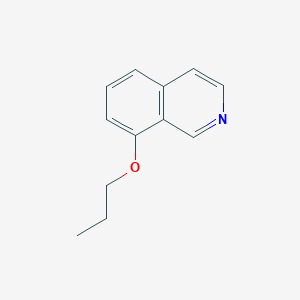
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
